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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B12437278

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information
regarding the biological activity of the flavonoid glycoside, Quercetin 3-Caffeylrobinobioside.
It is important to note that experimental data on this specific compound is limited in the public
domain. The majority of the information presented herein is derived from computational
modeling studies.

Overview of Biological Activity

Quercetin 3-Caffeylrobinobioside has been investigated for its potential enzyme inhibitory
activity through computational methods. Specifically, its interaction with tyrosinase, a key
enzyme in melanin biosynthesis, has been explored. Molecular docking and dynamics
simulations suggest a potential, albeit weak, inhibitory role.

A study involving extracts from Cleome ornithopodioides identified Quercetin 3-
Caffeylrobinobioside as a constituent.[1][2] Computational analysis of its interaction with
tyrosinase indicated the formation of hydrogen bonds with several amino acid residues within
the enzyme's active site.[1] However, the simulation also suggested that the complex formed
between tyrosinase and Quercetin 3-Caffeylrobinobioside may have lower stability
compared to other ligand-enzyme complexes, indicating a potentially limited inhibitory potential.

[1][°]
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Quantitative Data and Molecular Interactions

No experimental quantitative data, such as IC50 values for enzyme inhibition, is currently
available in the reviewed literature for Quercetin 3-Caffeylrobinobioside. The table below
summarizes the predicted molecular interactions from a computational docking study.[1]

Predicted
. Interacting Computational
Target Enzyme Ligand . .
Residues (via Method
Hydrogen Bonds)
_ SER184, ASP199,
) Quercetin 3- .
Tyrosinase o GLN359, SER360, Molecular Docking
Caffeylrobinobioside

GLN376

Experimental and Computational Protocols

Detailed experimental protocols for the biological evaluation of isolated Quercetin 3-
Caffeylrobinobioside are not available in the cited literature. The information on its potential
bioactivity is derived from the following computational workflow.

The general workflow for the computational analysis of the interaction between Quercetin 3-
Caffeylrobinobioside and target enzymes, as inferred from the available research, is as

follows:
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Preparation

Ligand Preparation

Protein Preparation
(Tyrosinase 3D structure)

(Quercetin 3-Caffeylrobinobioside 3D structure)

Analysis

Molecular Docking
(Predict binding pose and affinity)

Molecular Dynamics Simulation
(Assess complex stability over time)

Analysis of Interactions
(Identify key residues and bond types)

Click to download full resolution via product page

Computational workflow for protein-ligand interaction analysis.

Predicted Signaling Pathway Interactions

There is currently no information available regarding the interaction of Quercetin 3-
Caffeylrobinobioside with any specific signaling pathways. The research to date has focused

on its potential direct interaction with enzymes.

Visualization of Predicted Molecular Interactions

The following diagram illustrates the predicted binding of Quercetin 3-Caffeylrobinobioside
within the active site of the tyrosinase enzyme, highlighting the key amino acid residues
involved in hydrogen bonding as identified through molecular docking studies.[1]
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Quercetin 3-Caffeylrobinobioside
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Predicted binding of Quercetin 3-Caffeylrobinobioside to tyrosinase.

Conclusion and Future Directions

The current body of scientific literature suggests that Quercetin 3-Caffeylrobinobioside may
have a weak inhibitory effect on the enzyme tyrosinase, based on computational predictions.
However, there is a clear lack of experimental validation of this or any other biological activity.

For drug development professionals and researchers, this compound represents an area
where further investigation is warranted. Future research should focus on:

e |solation and purification of Quercetin 3-Caffeylrobinobioside to enable experimental
studies.

« In vitro enzymatic assays to quantitatively determine its inhibitory activity against tyrosinase
and a broader panel of enzymes.

o Cell-based assays to investigate its antioxidant, anti-inflammatory, or other potential
biological effects.

 Investigation of its influence on relevant signaling pathways.

This foundational work is necessary to ascertain the true therapeutic potential of this specific
flavonoid glycoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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